molecular formula C15H11ClN2O2S B2404267 N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide CAS No. 112446-78-3

N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide

Cat. No. B2404267
CAS RN: 112446-78-3
M. Wt: 318.78
InChI Key: OKMQLXADCBAERK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide, also known as CPTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide is not fully understood, but it has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been reported to inhibit the growth of fungi by interfering with their cell membranes.
Biochemical and Physiological Effects:
N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide has been reported to have various biochemical and physiological effects, including the inhibition of tumor growth, the inhibition of fungal growth, and the induction of apoptosis in cancer cells. It has also been reported to have anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide has several advantages for use in lab experiments, including its high purity and good yields in synthesis. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide, including further research into its mechanism of action, its potential applications in medicine and agriculture, and the synthesis of novel materials using N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide as a building block. Additionally, research into the potential side effects and toxicity of N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide is needed to fully understand its safety for use in various applications.
Conclusion:
In conclusion, N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis methods, mechanism of action, physiological effects, and potential applications have been studied extensively, and there are several future directions for further research. While N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide has several advantages for use in lab experiments, its potential toxicity and the need for further research into its safety and mechanism of action must be considered.

Synthesis Methods

The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide has been achieved using various methods, including the reaction of 2-phenoxyacetic acid with 4-chloro-1,3-benzothiazol-2-amine in the presence of coupling agents. Another method involves the reaction of 2-phenoxyacetic acid with thionyl chloride to form 2-phenoxyacetyl chloride, which is then reacted with 4-chloro-1,3-benzothiazol-2-amine. The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide using these methods has been reported to yield high purity and good yields.

Scientific Research Applications

N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide has been found to have potential applications in various fields, including medicine, agriculture, and material science. In medicine, N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide has been reported to exhibit anti-tumor activity and has been studied as a potential agent for cancer therapy. In agriculture, N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide has been studied as a potential fungicide due to its ability to inhibit the growth of certain fungi. In material science, N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide has been used as a building block for the synthesis of novel materials.

properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2S/c16-11-7-4-8-12-14(11)18-15(21-12)17-13(19)9-20-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKMQLXADCBAERK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(S2)C=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.